

Olutasidenib discovery and preclinical development

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An In-depth Technical Guide to the Discovery and Preclinical Development of **Olutasidenib**

Introduction

Olutasidenib (formerly FT-2102) is a potent, selective, and orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).^{[1][2][3]} It is approved for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring a susceptible IDH1 mutation.^{[4][5][6]} The discovery and development of **Olutasidenib** represent a significant advancement in targeted therapy, specifically addressing the oncogenic consequences of IDH1 mutations that drive various malignancies, including AML, myelodysplastic syndrome (MDS), and gliomas.^{[4][7][8]} This document provides a detailed overview of the discovery, mechanism of action, and preclinical evaluation of **Olutasidenib**.

Discovery and Medicinal Chemistry

The development of **Olutasidenib** was a structure-based design effort aimed at identifying a potent and selective inhibitor of mutated IDH1 enzymes.^{[9][10]} The rationale stems from the discovery that specific mutations in the IDH1 enzyme, most commonly at the R132 residue, confer a neomorphic (new) enzymatic activity that produces the oncometabolite (R)-2-hydroxyglutarate (2-HG).^{[10][11]} This oncometabolite is a key driver of tumorigenesis.^[4]

Olutasidenib, chemically known as (S)-5-{[1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)-ethyl]amino}-1-methyl-6-oxo-1,6-dihdropyridine-2-carbonitrile, emerged from a medicinal

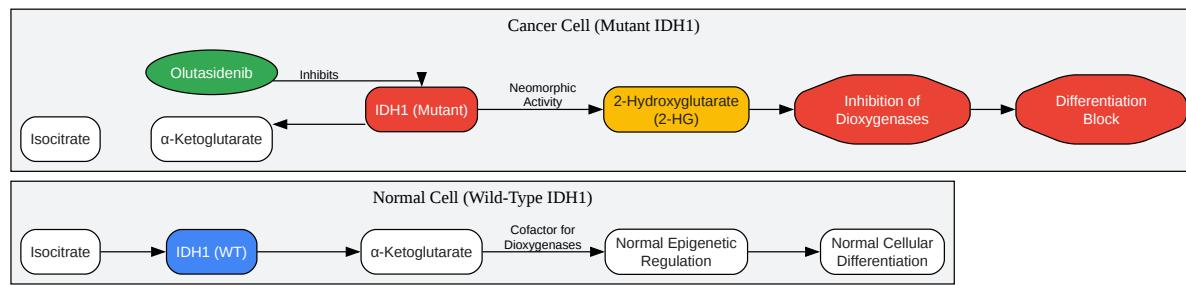
chemistry campaign to optimize potency, selectivity, and pharmacokinetic properties, including the ability to penetrate the blood-brain barrier.[4][7][8][12]

Mechanism of Action

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG).[4][11] However, specific point mutations in the IDH1 gene, such as R132H and R132C, alter the enzyme's active site.[4][7] This mutated enzyme gains a new function: the reduction of α -KG to 2-HG.[4][11]

The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including TET family DNA hydroxylases and histone demethylases.[4][11] This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which in turn blocks normal cellular differentiation and promotes oncogenesis.[10][11]

Olutasidenib acts as a selective, allosteric inhibitor that binds to a hydrophobic pocket at the dimer interface of the mutant IDH1 enzyme.[3] By specifically inhibiting the mutated IDH1 protein, **Olutasidenib** blocks the production of 2-HG.[4][7][13] The subsequent reduction in cellular 2-HG levels alleviates the inhibition of α -KG-dependent dioxygenases, thereby restoring normal epigenetic patterns, inducing cellular differentiation, and inhibiting the proliferation of tumor cells expressing the IDH1 mutation.[4][9][11]



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Caption: Mechanism of action of **Olutasidenib** on mutant IDH1 signaling.

Preclinical Evaluation

In Vitro Studies

The preclinical assessment of **Olutasidenib** involved a series of in vitro experiments to establish its potency, selectivity, and cellular activity.

Enzymatic Assays

- Methodology: The inhibitory activity of **Olutasidenib** was evaluated against recombinant human mutant IDH1 (R132H, R132C, R132G, R132L, R132S), wild-type IDH1, and mutant IDH2 (R140Q, R172K) enzymes. The assay typically measures the enzyme's ability to produce its respective product (NADPH or 2-HG) via a coupled reaction that results in a fluorescent or colorimetric signal. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is then determined.
- Results: **Olutasidenib** demonstrated potent inhibition of various IDH1 mutants while showing minimal activity against wild-type IDH1 and mutant IDH2 enzymes, highlighting its high selectivity.^{[4][10][14]}

Table 1: In Vitro Enzymatic Inhibition by **Olutasidenib**

Enzyme Target	IC ₅₀ (nM)
IDH1-R132H	21.2 ^[14]
IDH1-R132C	114 ^[14]
IDH1-R132G	Data not specified ^[10]
IDH1-R132L	Data not specified ^[10]
IDH1-R132S	Data not specified ^[7]
Wild-Type IDH1	>20,000 ^{[10][14]}
IDH2-R140Q	>20,000 ^{[10][14]}

| IDH2-R172K | >20,000^{[10][14]} |

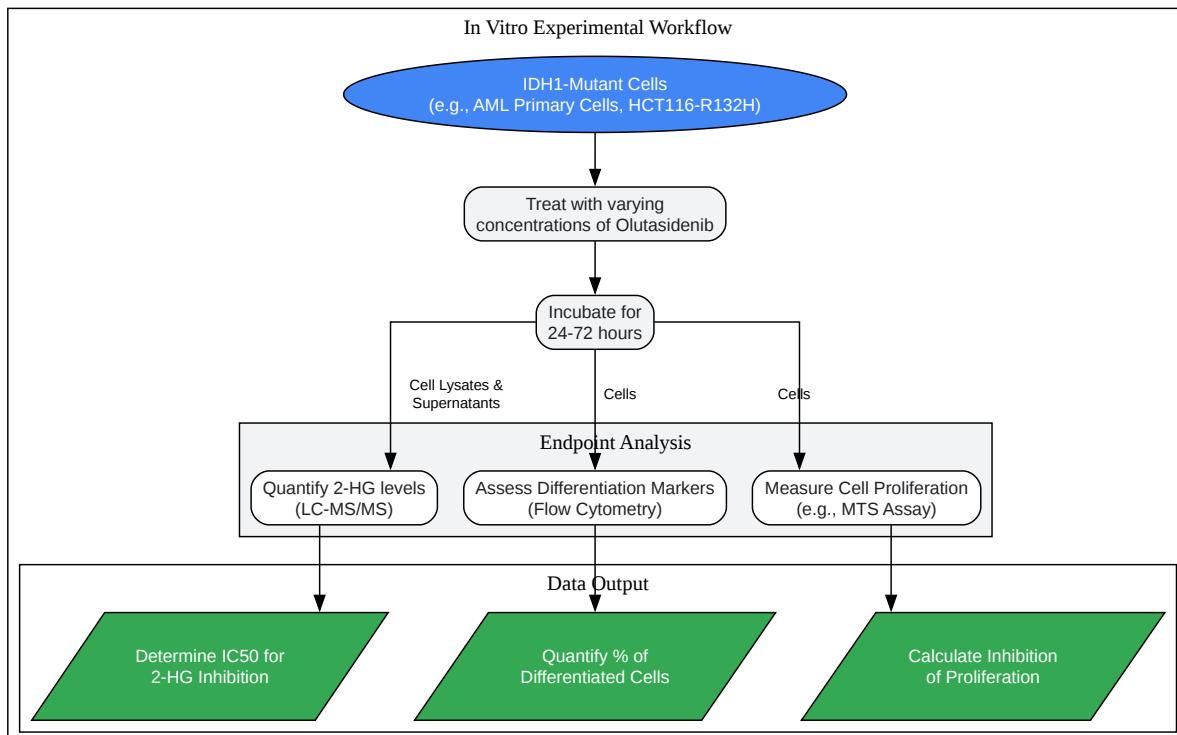
Cell-Based Assays

- Methodology: The effect of **Olutasidenib** was tested in cancer cell lines engineered to express IDH1 mutations (e.g., U87 glioblastoma, HCT116 colon cancer) and in primary human AML cells with endogenous IDH1 mutations.[5][10] Key endpoints included:
 - 2-HG Production: Cells were treated with varying concentrations of **Olutasidenib** for a defined period (e.g., 24-72 hours). Intracellular and secreted 2-HG levels were quantified using liquid chromatography-mass spectrometry (LC-MS).
 - Cellular Differentiation: AML cells (e.g., TF-1) were treated with **Olutasidenib**, and differentiation was assessed by monitoring the expression of cell surface markers (e.g., CD11b, CD14) via flow cytometry.
 - Proliferation: The impact on cell growth and viability was measured using standard assays like MTS or CellTiter-Glo®.
- Results: **Olutasidenib** potently suppressed 2-HG production in cells expressing various IDH1-R132 mutations, with IC50 values in the nanomolar range.[5] This on-target activity led to the induction of granulocytic and monocytic differentiation in AML cells and inhibited proliferation in IDH1-mutant cell lines.[1][5]

Table 2: Cellular Activity of **Olutasidenib** in IDH1-Mutant Cells

Cell Line / Cell Type	Endpoint	IC50 (nM)
IDH1-mutant Cell Lines	2-HG Production Suppression	8 - 116[5]

| Primary Human AML Cells | 2-HG Production Suppression | Data not specified[5] |

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Caption: Generalized workflow for in vitro evaluation of **Olutasidenib**.

In Vivo Studies

- Methodology: The in vivo efficacy of **Olutasidenib** was evaluated in mouse xenograft models. Typically, immunodeficient mice (e.g., BALB/c nude) are subcutaneously implanted with human cancer cells engineered to express an IDH1 mutation (e.g., HCT116-IDH1-R132H/+).[14] Once tumors are established, mice are treated orally with **Olutasidenib** or a vehicle control. Key assessments include:

- Pharmacodynamics: Measurement of 2-HG levels in tumors and plasma at various time points post-treatment to confirm target engagement.
- Anti-tumor Efficacy: Regular measurement of tumor volume and body weight to assess tumor growth inhibition and tolerability.
- Results: In IDH1-mutant xenograft models, oral administration of **Olutasidenib** led to a significant and sustained reduction in intratumoral 2-HG concentrations by over 90%.[\[1\]](#) This potent target engagement translated into significant tumor growth inhibition, providing strong evidence of its anti-tumor activity *in vivo*.[\[1\]](#)[\[14\]](#)

Pharmacokinetics and Pharmacodynamics (PK/PD)

- Methodology: Preclinical pharmacokinetic studies were conducted in animals (e.g., rats) to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **Olutasidenib**.[\[15\]](#) Standard non-compartmental analysis was used to determine key parameters after oral and intravenous administration. In vitro metabolism studies using human liver microsomes were performed to identify the cytochrome P450 (CYP) enzymes responsible for its metabolism. The PK/PD relationship was established by correlating drug exposure (AUC, Cmax) with the magnitude of 2-HG reduction in plasma and tissues.[\[16\]](#)
- Results: Preclinical studies demonstrated that **Olutasidenib** has good oral bioavailability.[\[1\]](#) [\[7\]](#) It is approximately 93% bound to plasma proteins.[\[7\]](#) The primary route of metabolism is through CYP3A4, with minor contributions from other CYPs.[\[7\]](#) The drug has a mean half-life of approximately 67 hours in humans.[\[7\]](#) The PK/PD analyses showed a clear relationship between **Olutasidenib** exposure and a dose-dependent, maximal reduction of 2-HG levels, confirming sustained target engagement.[\[2\]](#)[\[16\]](#)

Table 3: Summary of Preclinical and Clinical Pharmacokinetic Properties of **Olutasidenib**

Parameter	Value / Description
Bioavailability	Orally bioavailable[7]
Plasma Protein Binding	~93%[7]
Metabolism	Primarily by CYP3A4; minor roles for CYP2C8, CYP2C9, CYP1A2, CYP2C19[7]
Elimination (Human data)	~75% in feces (35% unchanged), ~17% in urine (1% unchanged)[7]

| Half-life (Human data) | ~67 hours[7] |

Synthetic Chemistry

The synthesis of **Olutasidenib** has been reported in the literature, with one key publication outlining a multi-step process.[17] A critical step in the synthesis involves the Ellman–Davis diastereoselective addition of a methyl group to a sulfinimine intermediate, which establishes the crucial stereocenter in the final molecule with high diastereoselectivity and enantiomeric excess.[9][17]

Conclusion

The preclinical development of **Olutasidenib** provided a robust body of evidence supporting its therapeutic potential. Through a successful structure-based design, **Olutasidenib** was identified as a potent and highly selective inhibitor of mutant IDH1. In vitro and in vivo studies demonstrated that it effectively blocks the production of the oncometabolite 2-HG, reverses the associated block in cellular differentiation, and inhibits tumor growth. Favorable pharmacokinetic properties, including oral bioavailability and brain penetrance, further supported its advancement.[1][8] These comprehensive preclinical findings established a strong scientific rationale for the clinical trials that ultimately led to its approval for the treatment of patients with IDH1-mutated AML.[2]

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